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Compound of Interest

Compound Name: PDM-08

Cat. No.: B3064325

Disclaimer: Publicly available, detailed preclinical toxicology data for a substance specifically
identified as "PDM-08" is limited. The information primarily points to a Phase | clinical trial for
an antitumor compound, PDM08, with mentions of a "favourable safety profile” from preclinical
studies, though specific data is not disclosed. This document, therefore, serves as a
representative technical guide outlining the typical preclinical toxicology evaluation for a
hypothetical immunomodulatory anticancer agent, herein referred to as PDM-08, consistent
with the available description. The data presented is illustrative and based on established
industry standards and regulatory guidelines.

Executive Summary

This guide provides a comprehensive overview of the preclinical toxicology profile of PDM-08, a
novel small molecule with immunomodulatory properties for oncology applications. The
following sections detail the findings from a standard battery of toxicology studies designed to
characterize the safety profile of PDM-08 and to support its progression into clinical
development. These studies were conducted in compliance with Good Laboratory Practice
(GLP) regulations and in accordance with international guidelines (OECD). The toxicological
assessment includes single-dose and repeated-dose toxicity studies in two mammalian
species, as well as an evaluation of the genotoxic, reproductive, and carcinogenic potential of
PDM-08.

Acute Toxicity
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An acute oral toxicity study was conducted to determine the potential for adverse effects

following a single oral dose of PDM-08.

Experimental Protocol: Acute Oral Toxicity (OECD 423)

: _ ral Toxici

Test System: Female Wistar rats (8-12 weeks old).

Administration: Single oral gavage.

Dose Levels: A stepwise procedure was used, starting at 300 mg/kg.
Observation Period: 14 days.

Parameters Observed: Clinical signs of toxicity, mortality, body weight changes, and gross
pathology at necropsy.

Gross
Dose Level Number of ] o ]
. Mortality Clinical Signs Pathology
(mgl/kg) Animals L
Findings
No significant No significant
300 3 0/3 o o
findings findings
Lethargy, No significant
2000 3 1/3 piloerection findings in
within 24 hours survivors

Based on these illustrative data, the oral LD50 of PDM-08 in female Wistar rats is estimated to
be above 2000 mg/kg.

Sub-chronic Toxicity

A 90-day repeated-dose oral toxicity study was performed to characterize the toxicological

profile of PDM-08 following sub-chronic exposure.

Experimental Protocol: 90-Day Oral Toxicity (OECD 408)
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o Test System: Wistar rats (male and female).

o Administration: Daily oral gavage for 90 days.

e Dose Levels: 0 (vehicle), 50, 150, and 450 mg/kg/day.

o Parameters Observed: Clinical signs, body weight, food and water consumption,

ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.

Data Summary: Key Findings from 90-Day Oral Toxicity

Study

Hematology
Parameter Sex 50 mglkg/day 150 mg/kg/day 450 mgl/kg/day
Lymphocytes (%) M 1 1 Tt
Neutrophils (%) M ! I Ll

Platelets (1073/
HL)

Clinical Chemistry

Parameter Sex 50 mg/kg/day 150 mg/kglday 450 mgl/kg/day
ALT (U/L) M/F o 1 11

AST (U/L) M/F o 1 1

Creatinine

(mg/dL)

(Note: < no significant change; t slight increase; 11 moderate increase; 111 marked increase;

| slight decrease; || moderate decrease; | 1! marked decrease)

The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 50 mg/kg/day in this

illustrative study.
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Genotoxicity

A battery of in vitro and in vivo tests was conducted to assess the potential of PDM-08 to
induce genetic mutations or chromosomal damage.

Experimental Protocols

o Bacterial Reverse Mutation Test (Ames Test, OECD 471):Salmonella typhimurium strains
(TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) were used with and
without metabolic activation (S9).[1][2][3][4][5]

e In Vitro Mammalian Cell Micronucleus Test (OECD 487): Cultured human peripheral blood
lymphocytes were exposed to PDM-08 with and without S9 metabolic activation.[6][7][8][9]
[10]

: .

Concentration/ Metabolic

Assay Test System L. Result
Dose Range Activation (S9)
S. typhimurium, 10 - 5000 p ) ) )
Ames Test ) With & Without Negative
E. coli g/plate
Micronucleus Human ) ) ]
1-100 pg/mL With & Without Negative
Test Lymphocytes

PDM-08 did not show evidence of mutagenic or clastogenic potential in these illustrative in vitro
assays.

Reproductive and Developmental Toxicity

A prenatal developmental toxicity study was conducted to evaluate the potential adverse effects
of PDM-08 on pregnant females and the developing fetus.

Experimental Protocol: Prenatal Developmental Toxicity
(OECD 414)

o Test System: Pregnant Sprague-Dawley rats.
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» Administration: Daily oral gavage from gestation day 6 to 17.
e Dose Levels: 0 (vehicle), 40, 120, and 360 mg/kg/day.

o Parameters Observed: Maternal clinical signs, body weight, food consumption, caesarean-
sectioning, and fetal examinations (external, visceral, and skeletal).[11][12][13][14][15]

E _ | | | Toxici

Dose Level Maternal

L Fetal Viability Fetal Weight Malformations

(mgl/kg/day) Toxicity
40 None No effect No effect No effect

Reduced body
120 ) ) No effect No effect No effect

weight gain

Significant body Increased post- No teratogenic
360 i ] ) Reduced

weight loss implantation loss effects

The NOAEL for maternal toxicity was 40 mg/kg/day, and for developmental toxicity was 120
mg/kg/day in this illustrative study.

Carcinogenicity

Long-term carcinogenicity studies are typically conducted post-IND submission but are
included here for a comprehensive overview.

Experimental Protocol: Carcinogenicity Study (OECD
451)

Test System: Sprague-Dawley rats and CD-1 mice (male and female).

Administration: PDM-08 mixed in the diet for 24 months (rats) or 18 months (mice).

Dose Levels: To be determined based on chronic toxicity studies.

Parameters Observed: Clinical signs, body weight, food consumption, survival, and
comprehensive histopathological examination of all tissues.[16][17][18][19][20]
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Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagrams
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Click to download full resolution via product page

Caption: General workflow for acute and sub-chronic toxicity studies.

Signaling Pathway Diagrams

Given the immunomodulatory mechanism of PDM-08, the following diagram illustrates a
simplified T-cell activation and the inhibitory PD-1/PD-L1 signaling pathway, a common target in
immuno-oncology.
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Caption: Simplified T-cell activation and PD-1/PD-L1 checkpoint inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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